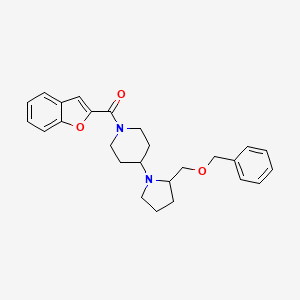

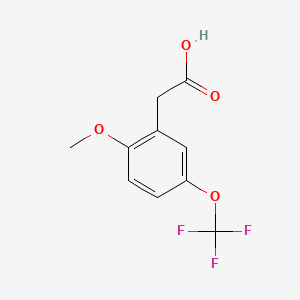

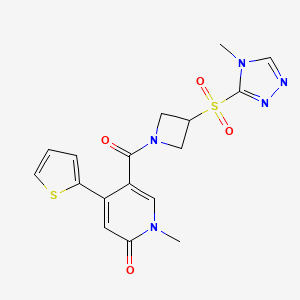

![molecular formula C25H30N4O4S B2625837 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone CAS No. 1021224-72-5](/img/structure/B2625837.png)

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone is a part of a series of compounds that have been characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . This compound has been discovered and characterized in the context of lead optimization efforts .

Synthesis Analysis

The synthesis of this compound involves the identification of a new ether-based scaffold and pairing this with a novel sulfone-based head group . The compounds were evaluated in tier 1 DMPK assays and have been identified to display nanomolar potency as GIRK1/2 activators with improved metabolic stability over the prototypical urea-based compounds .Molecular Structure Analysis

The molecular structure of this compound is complex, involving a combination of different functional groups. It includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a 4-methoxyphenyl group, a 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl group, and a 3-methylpiperidin-1-yl group .Aplicaciones Científicas De Investigación

GIRK Channel Activation

The compound has been investigated as a novel activator of G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating neuronal excitability and synaptic transmission. By modulating GIRK channels, this compound could have implications for treating neurological disorders such as epilepsy, pain, and addiction.

Metabolic Stability Enhancement

Researchers have explored the metabolic stability of derivatives of this compound. Specifically, they have identified compounds with nanomolar potency as GIRK1/2 activators while demonstrating improved metabolic stability compared to prototypical urea-based compounds . Enhancing metabolic stability is essential for drug development, as it ensures longer half-life and better pharmacokinetics.

Computational Modeling

Molecular dynamics simulations and docking studies can predict the binding mode of this compound to GIRK channels. Computational approaches aid in understanding its interactions at the atomic level.

Mecanismo De Acción

Direcciones Futuras

The discovery and characterization of this compound represent a significant step forward in the development of GIRK channel activators . Future research will likely focus on further optimizing the structure of this compound to improve its potency and selectivity, as well as investigating its potential therapeutic applications.

Propiedades

IUPAC Name |

[1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]-(3-methylpiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O4S/c1-16-5-4-11-28(14-16)25(30)21-13-22(18-6-8-20(33-3)9-7-18)26-24-23(21)17(2)27-29(24)19-10-12-34(31,32)15-19/h6-9,13,16,19H,4-5,10-12,14-15H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUPKSMRLCLNUQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCN(C1)C(=O)C2=CC(=NC3=C2C(=NN3C4CCS(=O)(=O)C4)C)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(3-methylpiperidin-1-yl)methanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

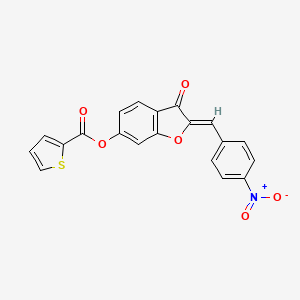

![N-cyclopentyl-2-{[2-(4-fluorophenyl)-5-(4-methoxyphenyl)-1H-imidazol-4-yl]thio}acetamide](/img/structure/B2625754.png)

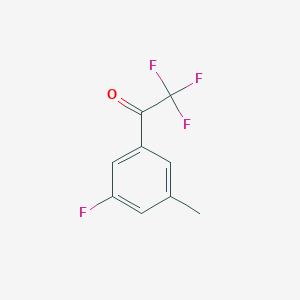

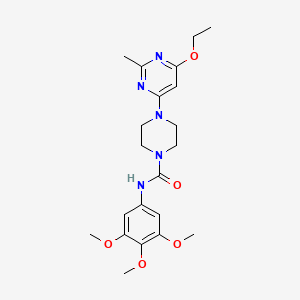

![(E)-2-(methylsulfonyl)-3-{2-[4-(trifluoromethyl)piperidino]-1,3-thiazol-5-yl}-2-propenenitrile](/img/structure/B2625756.png)

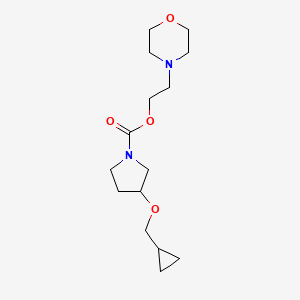

![N-butyl-2-[4-(oxolan-2-ylmethylamino)quinazolin-2-yl]sulfanylacetamide](/img/structure/B2625766.png)

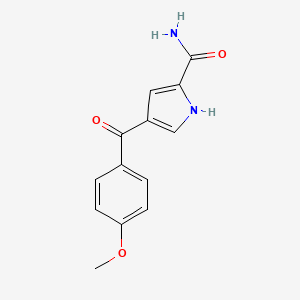

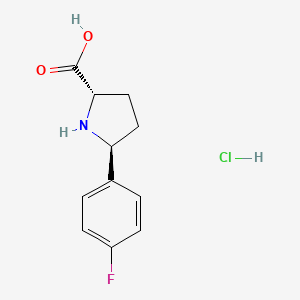

![1-(4-chlorophenyl)-6-hydroxy-2-oxo-N-[3-(trifluoromethyl)phenyl]-1,2-dihydro-4-pyrimidinecarboxamide](/img/structure/B2625776.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2625777.png)